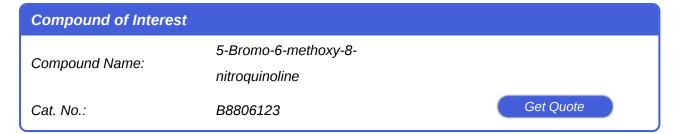


Physical and chemical properties of 5-Bromo-6methoxy-8-nitroquinoline

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An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-6-methoxy-8-nitroquinoline**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification



Identifier	Value	
CAS Number	5347-15-9[1]	
Molecular Formula	C10H7BrN2O3[1][2]	
Molecular Weight	283.08 g/mol [2]	
IUPAC Name	5-bromo-6-methoxy-8-nitroquinoline[2]	
Canonical SMILES	COC1=C(C2=C(C(=C1)INVALID-LINK [O-])N=CC=C2)Br[2]	
InChI	InChI=1S/C10H7BrN2O3/c1-16-8-5- 7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2- 5H,1H3[1][2]	
InChI Key	SDMIYMJTQNOZRV-UHFFFAOYSA-N[1][2]	

Physicochemical Properties

Property	- Value	Source
Physical State	Solid (powder/crystals)	Inferred from related compounds
Melting Point	Not explicitly reported for this isomer. Related compounds like 6-methoxy-8-nitroquinoline melt at 158-160 °C[3][4], and 5-bromo-8-methoxyquinoline melts at 80-82 °C[5][6].	N/A
Boiling Point	Not available	N/A
Solubility	Slightly soluble in water.[5] (Inferred from 5-bromo-8-methoxyquinoline)	[5]

Spectral Data



While a dedicated spectrum for **5-Bromo-6-methoxy-8-nitroquinoline** is not readily available in the searched literature, the NIST WebBook notes the availability of an IR Spectrum for this compound.[1] For related compounds, detailed NMR and IR data have been published. For instance, the synthesis of 5-bromo-8-methoxyquinoline provides detailed 1H and 13C NMR data.[7]

Chemical Reactivity and Synthesis

5-Bromo-6-methoxy-8-nitroquinoline possesses several functional groups that dictate its chemical reactivity. The nitro group can be reduced to an amine, the bromine atom can undergo nucleophilic substitution, and the electron-rich quinoline ring is susceptible to further electrophilic substitution.[2]

A key application of this compound is as an intermediate in the synthesis of other complex molecules. For instance, the related compound 6-methoxy-8-nitroquinoline is a precursor for the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of the antimalarial drug primaquine.

Experimental Protocol: Synthesis of 6-Methoxy-5-bromo-8-nitroquinoline

A procedure for the synthesis of the isomeric 6-methoxy-5-bromo-8-nitroquinoline has been reported, which provides insight into the synthetic methodology for this class of compounds.[8] The synthesis involves a Skraup reaction using the appropriately substituted aromatic amine.

Materials:

- 3-nitro-4-aminoanisole
- Arsenic oxide (powdered)
- Glycerol (U.S.P.)
- · Concentrated sulfuric acid
- Methanol



- Chloroform
- Decolorizing carbon
- · Concentrated ammonium hydroxide
- Ice

Procedure:

- A homogeneous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4aminoanisole, and glycerol in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.
- Concentrated sulfuric acid is added dropwise to the stirred mixture over 30-45 minutes, allowing the temperature to rise to 65-70°C.
- The reaction mixture is then heated under vacuum, and the internal temperature is slowly raised to 105°C and maintained between 105-110°C until the removal of water is complete (indicated by weight loss).
- After cooling, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.
- The temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.
- The reaction mixture is cooled, diluted with water, and allowed to stand overnight.
- The diluted mixture is poured into a mixture of concentrated ammonium hydroxide and ice with stirring.
- The resulting precipitate is filtered, washed with water, and then stirred with methanol.
- The crude product is purified by recrystallization from chloroform with the aid of decolorizing carbon to yield light-tan crystals.

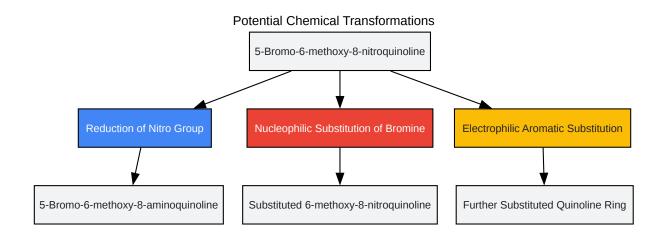
Potential Biological Activity and Applications



Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[7][9] The unique substitution pattern of **5-Bromo-6-methoxy-8-nitroquinoline** makes it an interesting candidate for further investigation in drug discovery programs. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active molecules. The bromine atom allows for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[9]

Visualizations General Reactivity Profile

The following diagram illustrates the potential chemical transformations of **5-Bromo-6-methoxy-8-nitroquinoline** based on its functional groups.



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Caption: Chemical reactivity pathways of **5-Bromo-6-methoxy-8-nitroquinoline**.

Synthetic and Purification Workflow

This diagram outlines a general workflow for the synthesis and purification of a quinoline derivative, based on the described experimental protocol.



General Synthesis and Purification Workflow Reactant Mixing (Amine, Glycerol, Arsenic Oxide) Acid-Catalyzed Cyclization (Skraup Reaction) Reaction Quenching and Neutralization Precipitation of Crude Product Filtration and Washing Recrystallization from Solvent Isolation of Pure Crystals Drying and Characterization

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Caption: A typical workflow for the synthesis and purification of quinoline compounds.



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